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The following tables summarize the efficacy and safety data from a Phase II study of alrizomadlin with or

without toripalimab, as presented at the 2025 ASCO Annual Meeting [1]. The data cutoff date was February

13, 2025.

Table 1: Efficacy Outcomes in Efficacy-Evaluable Patients

Treatment Arm
Tumor
Type

Patients
(n)

Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Key Responses

Alrizomadlin
Monotherapy

Advanced
ACC

12 16.7% 100% -

MPNST 5 Not Reported 80% 4 patients with Stable
Disease (SD)

Alrizomadlin +
Toripalimab
Combination

BTC 6 16.7% 100% -

LPS 6 16.7% 66.7% -
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Treatment Arm
Tumor
Type

Patients
(n)

Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Key Responses

MPNST 2 100% 100% 2 patients with
confirmed Partial

Response (PR); PFS
of 60+ and 96+ weeks

Table 2: Safety Profile in Safety-Evaluable Patients

Treatment Arm
Patients
(n)

Grade ≥3
Treatment-Related
Adverse Events
(TRAEs)

Treatment-Related
Serious Adverse
Events (SAEs)

Discontinuations
due to TRAEs

Alrizomadlin
Monotherapy

24 33.3% 12.5% 1 patient (4.2%)

Alrizomadlin +
Toripalimab (150
mg)

27 44.4% 29.6% 1 patient (3.7%)

Underlying Mechanisms & Rationale for Combination

The therapeutic rationale for combining alrizomadlin and toripalimab is based on restoring innate tumor

suppression and enhancing adaptive immune attack.

The diagram below illustrates the synergistic mechanism of this combination therapy.

Synergistic Action: The combination works synergistically [1] [2]. By restoring p53 function, alrizomadlin

promotes cancer cell death and may increase tumor immunogenicity. Toripalimab then enhances the

immune system's ability to recognize and attack these stressed and dying tumor cells by removing the PD-

1/PD-L1 "brake" on T-cells [3].
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Proposed Experimental Protocols

For researchers aiming to validate and build upon these clinical findings, the following protocols outline key

preclinical experiments.

Protocol 1: In Vitro Assessment of Combination Effects

1. Objective: To evaluate the synergistic effects of alrizomadlin and toripalimab on cancer cell viability and

T-cell-mediated killing.

2. Materials:

Cell Lines: Human cancer cell lines with wild-type p53 (e.g., MPNST, ACC models) and p53-mutant

controls.
Immune Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors or pre-stimulated

CD8+ T-cells.
Drugs: Alrizomadlin, toripalimab (or an anti-PD-1 surrogate antibody for non-human models).

Equipment: Cell culture hood, CO2 incubator, flow cytometer, plate reader.

3. Methodology:

Co-culture Assay:
Seed cancer cells in 96-well plates.

Add activated PBMCs or T-cells at a chosen effector-to-target ratio (e.g., 5:1 or 10:1).
Treat with: a) Vehicle control, b) Alrizomadlin alone (dose range), c) Toripalimab alone, d)

Combination of both.
Incubate for 48-72 hours.

Viability & Apoptosis Measurement:
Measure cancer cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).

Quantify apoptosis in cancer cells via flow cytometry using Annexin V/propidium iodide staining.
Immune Activation Markers:

Harvest T-cells from co-culture and analyze activation markers (e.g., CD69, CD25) and cytokine
production (IFN-γ, TNF-α) via flow cytometry.

4. Data Analysis:

Calculate the combination index (CI) using software like CompuSyn to determine synergy (CI < 1),
additivity (CI = 1), or antagonism (CI > 1).

Compare differences in T-cell activation markers using one-way ANOVA with post-hoc tests.
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Protocol 2: In Vivo Efficacy Study in Syngeneic Mouse Models

1. Objective: To investigate the antitumor efficacy and immune memory establishment of the combination in

an immunocompetent animal model.

2. Materials:

Animals: Immunocompetent mice (e.g., C57BL/6).

Tumor Model: Syngeneic mouse cancer cell line with wild-type p53 (e.g., MC38 colon carcinoma).
Drugs: Alrizomadlin (formulated for oral gavage), anti-mouse PD-1 antibody (as a surrogate for

toripalimab).

3. Methodology:

Tumor Inoculation: Inject cells subcutaneously into the right flank.

Randomization & Dosing:
When tumors reach ~100 mm³, randomize mice into four groups (n=8-10):

Vehicle control
Alrizomadlin monotherapy

Anti-PD-1 monotherapy
Combination therapy

Administer alrizomadlin via oral gavage (e.g., 50-100 mg/kg, daily). Administer anti-PD-1
antibody via intraperitoneal injection (e.g., 10 mg/kg, twice weekly).

Treat for 3-4 weeks.
Endpoint Measurements:

Monitor tumor volume and body weight 2-3 times weekly.
At study end, harvest tumors, spleens, and blood for analysis.

4. Ex Vivo Analysis:

Tumor Immunophenotyping: Process tumors into single-cell suspensions. Analyze by flow
cytometry for infiltrating immune cells: CD8+ T-cells, CD4+ T-cells, T-regs (CD4+FoxP3+), and

myeloid-derived suppressor cells.
Cytokine Profiling: Measure serum levels of IFN-γ, IL-2, and TNF-α using a multiplex ELISA.

Immune Memory Challenge: Re-challenge a subset of tumor-free mice from each group with the
same cancer cells to assess durable immunity.

Discussion and Future Directions
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The Phase II data indicates that the alrizomadlin and toripalimab combination is a viable strategy for

treating advanced solid tumors, particularly malignant peripheral nerve sheath tumors (MPNST), where

it has produced notably durable responses [1]. The 100% disease control rate in adenoid cystic carcinoma

(ACC) with monotherapy also highlights a significant potential for a cancer type with few options [1].

Future work should focus on:

Biomarker Discovery: Identifying predictive biomarkers (e.g., TP53 mutation status, PD-L1

expression) to select patients most likely to respond.
Mechanism of Resistance: Understanding inherent and acquired resistance mechanisms through

genomic and transcriptomic analysis of pre- and post-treatment samples.
Novel Combinations: Exploring triple-therapy regimens, such as adding a Bcl-2 inhibitor (e.g.,

lisaftoclax from Ascentage Pharma's pipeline) to further augment apoptosis [1].
Leveraging AI: Utilizing emerging graph-based AI technologies to predict optimal drug combinations

and identify new repositioning opportunities for this regimen [4].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should

you require further elaboration on any specific experimental section, feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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